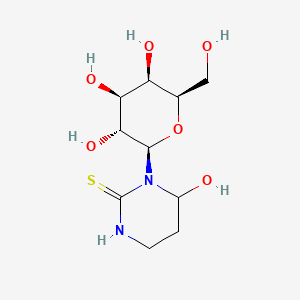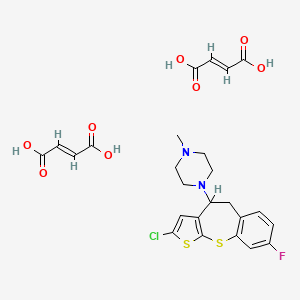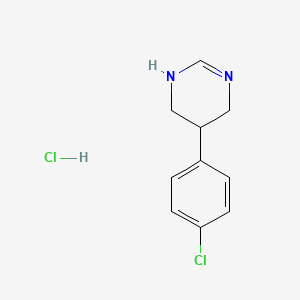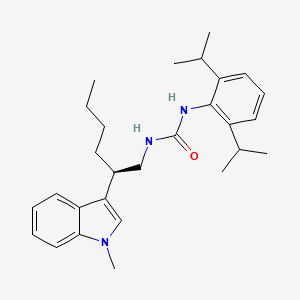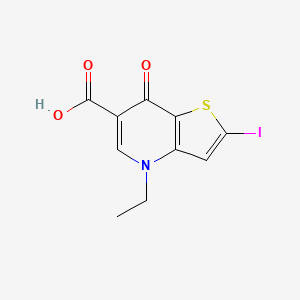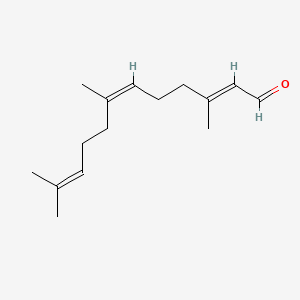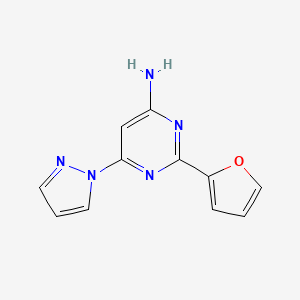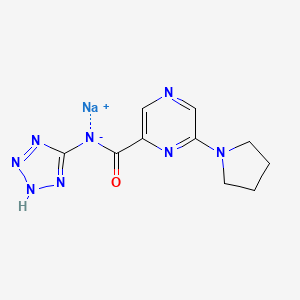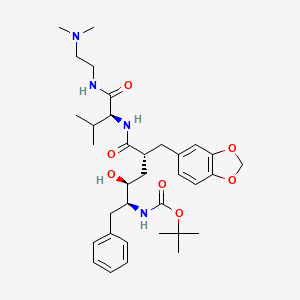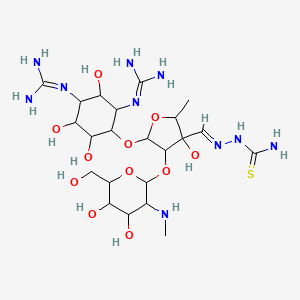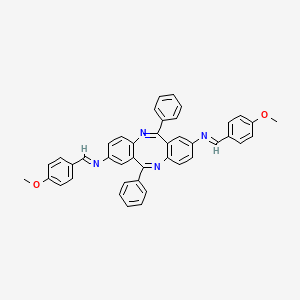
N,N'-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” is a complex organic compound that belongs to the class of diazocines. These compounds are characterized by their unique structural features, which include two nitrogen atoms incorporated into a fused ring system. The presence of methoxyphenyl and diphenyl groups further adds to the complexity and potential functionality of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazocine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Methoxyphenyl Groups: This step may involve the use of methoxybenzaldehyde derivatives in a condensation reaction.
Addition of Diphenyl Groups: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes due to its unique structural features.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine: can be compared with other diazocine derivatives, such as:
Uniqueness
The uniqueness of “N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” lies in its specific structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
130189-67-2 |
|---|---|
Molecular Formula |
C42H32N4O2 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[2-[(4-methoxyphenyl)methylideneamino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]methanimine |
InChI |
InChI=1S/C42H32N4O2/c1-47-35-19-13-29(14-20-35)27-43-33-17-23-39-37(25-33)41(31-9-5-3-6-10-31)46-40-24-18-34(44-28-30-15-21-36(48-2)22-16-30)26-38(40)42(45-39)32-11-7-4-8-12-32/h3-28H,1-2H3 |
InChI Key |
JBOFXJBLDQALRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(C4=C(C=CC(=C4)N=CC5=CC=C(C=C5)OC)N=C3C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




